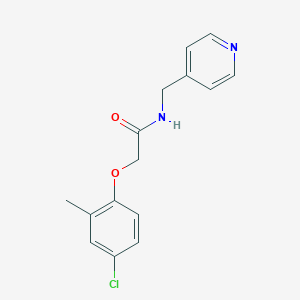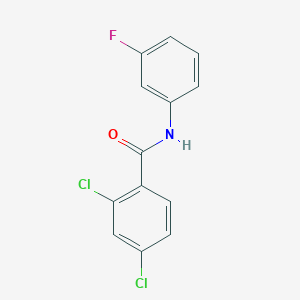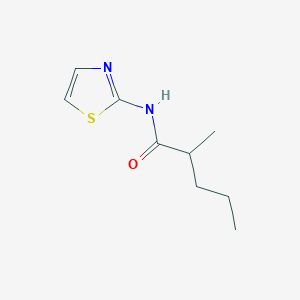![molecular formula C17H14N4O4 B270787 N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, also known as HPIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxamide family and is known for its unique chemical properties, which make it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is not yet fully understood. However, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cells, making it an ideal candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research involving N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it inhibits cancer cell growth. Another potential direction is to explore the potential applications of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer properties and has been shown to inhibit the growth of various cancer cells. While the synthesis process of this compound is complex, its unique chemical properties make it an ideal candidate for various research applications. There are several future directions for research involving this compound, and further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Métodos De Síntesis
The synthesis of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-hydroxybenzohydrazide with 1-methylindole-2,3-dione in the presence of a base. This reaction results in the formation of this compound as a yellow solid.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.
Propiedades
Fórmula molecular |
C17H14N4O4 |
|---|---|
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
N-(4-hydroxyphenyl)-N//'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide |
InChI |
InChI=1S/C17H14N4O4/c1-21-13-5-3-2-4-12(13)14(17(21)25)19-20-16(24)15(23)18-10-6-8-11(22)9-7-10/h2-9,22H,1H3,(H,18,23)(H,20,24)/b19-14+ |
Clave InChI |
QXXRYGMOWORUBO-XMHGGMMESA-N |
SMILES isomérico |
CN1C2=CC=CC=C2/C(=N\NC(=O)C(=O)NC3=CC=C(C=C3)O)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
SMILES canónico |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)

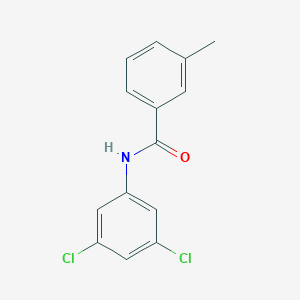

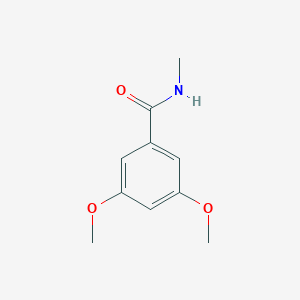
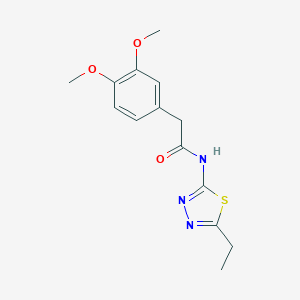
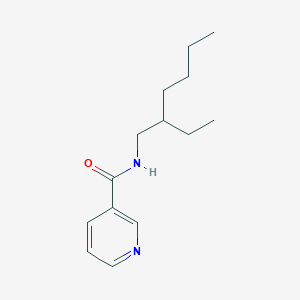
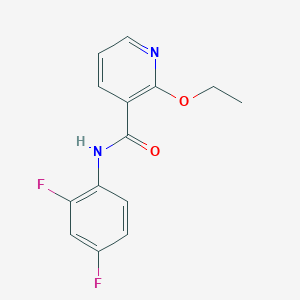

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
